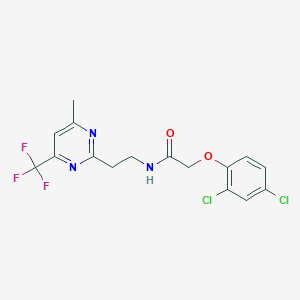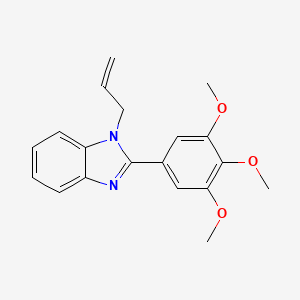![molecular formula C12H14N2O2 B2892895 1-{3',4'-dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine]-2'-yl}prop-2-en-1-one CAS No. 2305561-23-1](/img/structure/B2892895.png)
1-{3',4'-dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine]-2'-yl}prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3’-oxetane]-2-ylprop-2-en-1-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a dihydropyrrolo[1,2-a]pyrazine ring and an oxetane ring, with a prop-2-en-1-one substituent. The presence of these rings and substituents imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 1-Spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3’-oxetane]-2-ylprop-2-en-1-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps :
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the desired spiro compound.
Analyse Des Réactions Chimiques
1-Spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3’-oxetane]-2-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3’-oxetane]-2-ylprop-2-en-1-one has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological systems and interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3’-oxetane]-2-ylprop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparaison Avec Des Composés Similaires
1-Spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3’-oxetane]-2-ylprop-2-en-1-one can be compared with other similar compounds, such as:
3,4-Dihydropyrrolo[1,2-a]pyrazine: This compound shares the pyrrolo[1,2-a]pyrazine core but lacks the spiro linkage and oxetane ring, resulting in different chemical and biological properties.
Spirooxetane Derivatives: These compounds contain the spiro linkage with an oxetane ring but differ in the other ring structures and substituents, leading to variations in reactivity and applications.
The uniqueness of 1-Spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3’-oxetane]-2-ylprop-2-en-1-one lies in its combination of the spiro linkage, dihydropyrrolo[1,2-a]pyrazine ring, and oxetane ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-11(15)14-7-6-13-5-3-4-10(13)12(14)8-16-9-12/h2-5H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMNBOGFNCAXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN2C=CC=C2C13COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-propylurea](/img/structure/B2892814.png)



![N-[(benzylcarbamoyl)amino]-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892819.png)


![N-(4-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2892825.png)

![1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine](/img/structure/B2892828.png)

![2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2892831.png)
